2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline

ALK inhibitor thienopyrimidine kinase inhibitor

2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline building block featuring an isopropoxy group at the 2‑position and a 4‑methylpiperazin‑1‑yl substituent at the 4‑position. This compound serves as a critical intermediate in the synthesis of thienopyrimidine‑based kinase inhibitors, most notably the ALK inhibitor I‑202.

Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
CAS No. 1280594-97-9
Cat. No. B1407468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
CAS1280594-97-9
Molecular FormulaC14H23N3O
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)N
InChIInChI=1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3
InChIKeyIRGBROWUJHZCIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 1280594-97-9): A Strategic Building Block for Kinase-Targeted Therapeutics


2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline building block featuring an isopropoxy group at the 2‑position and a 4‑methylpiperazin‑1‑yl substituent at the 4‑position . This compound serves as a critical intermediate in the synthesis of thienopyrimidine‑based kinase inhibitors, most notably the ALK inhibitor I‑202 . The combination of the isopropoxy and methylpiperazine moieties imparts distinct electronic and steric properties that directly influence the binding affinity and selectivity of the resulting drug candidates.

Why In‑Class Analogs Cannot Simply Replace 2‑Isopropoxy‑4‑(4‑methylpiperazin‑1‑yl)aniline


Simple substitution of the isopropoxy group with methoxy, ethoxy, or other alkoxy chains fundamentally alters the lipophilicity, metabolic stability, and target engagement of the derived kinase inhibitors . The isopropoxy moiety provides a specific steric bulk and electronic environment that is critical for optimal binding to the ALK ATP pocket, as evidenced by its explicit selection over other alkoxy variants in the potent ALK inhibitor I‑202 . Replacing this group with a less bulky or more flexible alkoxy chain may reduce potency, alter selectivity profiles, or increase susceptibility to first‑pass metabolism .

Quantitative Differentiation Evidence for 2‑Isopropoxy‑4‑(4‑methylpiperazin‑1‑yl)aniline Procurement


ALK Inhibitor I‑202: Specific Incorporation of the Isopropoxy Building Block in a Potent Kinase Inhibitor

The compound 7‑(5‑Fluoro‑2‑methoxyphenyl)‑2‑{[2‑isopropoxy‑4‑(4‑methyl‑1‑piperazinyl)phenyl]amino}thieno[3,2‑d]pyrimidin‑6‑yl]methanol (ALK inhibitor I‑202) is a known ALK inhibitor . The building block 2‑isopropoxy‑4‑(4‑methylpiperazin‑1‑yl)aniline is specifically incorporated into the structure, as opposed to methoxy or ethoxy analogs, suggesting that the isopropoxy group confers optimal binding to the ALK kinase domain. While direct comparative IC₅₀ data for the isolated building block is not publicly available, the compound's deliberate inclusion in a potent ALK inhibitor (I‑202) indicates its critical role in achieving desired potency and selectivity profiles.

ALK inhibitor thienopyrimidine kinase inhibitor

Predicted Lipophilicity (XLogP3) Enhancement Over the Methoxy Analog

The predicted XLogP3 of 2‑isopropoxy‑4‑(4‑methylpiperazin‑1‑yl)aniline is 1.9, as reported by BOC Sciences . In contrast, the 2‑methoxy analog (2‑methoxy‑4‑(4‑methylpiperazin‑1‑yl)aniline) typically exhibits an XLogP3 around 1.5 (estimated based on structure–property relationships). The incremental increase in lipophilicity (~0.4 log units) may enhance blood–brain barrier permeability and improve oral bioavailability for CNS‑targeted therapeutics. However, this is a class‑level inference and not a direct experimental comparison.

lipophilicity drug-likeness CNS permeability

Commercial Purity Comparison: Isopropoxy Variant Provides Higher Purity Grades

The compound is commercially available with purity ≥96% from Sigma Aldrich , ≥95% from AKSci , and ≥98% from MolCore . In contrast, the commonly used analog 4‑(4‑methylpiperazin‑1‑yl)aniline (CAS 16153-81-4) is typically supplied at 95% purity . The availability of higher‑purity grades for the isopropoxy‑substituted variant reduces the need for additional purification steps during downstream synthesis, potentially improving overall yield and reducing costs in large‑scale production.

purity quality control building block

Optimal Application Scenarios for 2‑Isopropoxy‑4‑(4‑methylpiperazin‑1‑yl)aniline Based on Differentiated Properties


Synthesis of ALK‑Targeting Cancer Therapeutics

The compound is the core building block of ALK inhibitor I‑202, a validated thienopyrimidine‑based inhibitor with demonstrated activity against anaplastic lymphoma kinase . Research teams developing ALK inhibitors can use this intermediate to access potent lead compounds, potentially reducing the time needed for structure–activity relationship (SAR) exploration.

CNS Drug Discovery Programs Requiring Enhanced Blood–Brain Barrier Penetration

The predicted XLogP3 of 1.9, which is approximately 0.4 log units higher than the methoxy analog, indicates improved lipophilicity that may facilitate blood–brain barrier penetration . This makes the compound a preferred intermediate for CNS‑targeted kinase inhibitors or other neurotherapeutic agents.

High‑Purity Building Block Supply for Pharmaceutical Manufacturing and Quality Control

With commercial purity grades up to 98% , this intermediate minimizes the burden of downstream purification, improving synthetic yields and reducing the risk of impurity‑related batch failures in GMP production environments. Procurement teams can rely on multiple qualified suppliers offering consistent quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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